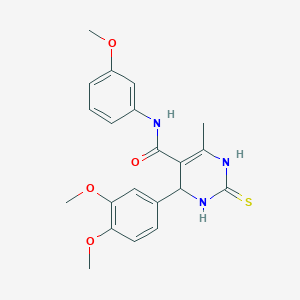![molecular formula C22H18ClN3O2S2 B295364 N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a thieno[2,3-d]pyrimidine-based compound that has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It may also work by modulating the activity of certain receptors in the brain that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in various studies. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, it has been shown to have antifungal activity against certain strains of fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its potential as a multifunctional compound. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties, making it a versatile compound for various studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret certain results.
Direcciones Futuras
There are several future directions for the study of N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating various diseases. Another direction is to study its potential use in combination with other compounds, which may enhance its therapeutic effects. Furthermore, it may be useful to study its potential use in treating other diseases, such as autoimmune diseases and viral infections.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves several steps. The starting materials are 3-chlorobenzoic acid, ethyl acetoacetate, and 2-mercapto-6-phenylpyrimidin-4-one. The reaction involves the condensation of these starting materials in the presence of a catalyst, followed by several purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Furthermore, it has been shown to have potential as an antifungal agent.
Propiedades
Fórmula molecular |
C22H18ClN3O2S2 |
|---|---|
Peso molecular |
456 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-17-12-18-20(30-17)25-22(26(21(18)28)16-9-4-3-5-10-16)29-13-19(27)24-15-8-6-7-14(23)11-15/h3-12H,2,13H2,1H3,(H,24,27) |
Clave InChI |
RDXHQCKWOISBCQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
SMILES canónico |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295282.png)
![5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B295286.png)
![N-benzyl-N-(2-thienylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B295288.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(4-benzhydryl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295291.png)





![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)



